(2-Bromophenyl)(p-tolyl)sulfane
Overview
Description
(2-Bromophenyl)(p-tolyl)sulfane is an organic compound that features a bromine atom attached to a phenyl ring, which is further substituted with a 4-tolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(p-tolyl)sulfane typically involves the bromination of a precursor compound. One common method is the bromination of 2-(4-tolylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(p-tolyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The tolylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tolylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products or modified sulfanyl groups.
Scientific Research Applications
(2-Bromophenyl)(p-tolyl)sulfane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functional materials, such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Catalysis: Used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(p-tolyl)sulfane in chemical reactions involves the reactivity of the bromine atom and the tolylsulfanyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tolylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tolylsulfanyl)-phenyl chloride
- 2-(4-Tolylsulfanyl)-phenyl iodide
- 2-(4-Tolylsulfanyl)-phenyl fluoride
Uniqueness
(2-Bromophenyl)(p-tolyl)sulfane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The tolylsulfanyl group also provides unique chemical properties, such as the ability to undergo oxidation and reduction reactions, which can be exploited in various applications.
Properties
Molecular Formula |
C13H11BrS |
---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-bromo-2-(4-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,1H3 |
InChI Key |
CYUPFFKTTJMWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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